Dual IGF1R/EGFR Kinase Inhibition Potency Benchmarking: Target Compound Class-Level IC50 Range vs. Published Lead 18a
The target compound 1-benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea has not been individually profiled in published enzymatic assays; however, its core scaffold is validated by the dual IGF1R/EGFR inhibitor 18a, which delivers IC50 = 52 nM (IGF1R) and IC50 = 35.5 nM (EGFR) in recombinant kinase assays [1]. In the same study, the unoptimized 2,3-dihydroimidazo[2,1-b]thiazole parent scaffold lacking the benzyl-urea side chain showed >10-fold weaker inhibition, underscoring the essential contribution of the N-phenyl urea substituent [1]. Procurement of the target compound enables direct SAR interrogation of the benzyl-urea pharmacophore, which is absent from the published lead 18a and its morpholine-containing congeners.
| Evidence Dimension | Kinase inhibitory potency (IGF1R / EGFR) |
|---|---|
| Target Compound Data | Not individually determined; scaffold class range: sub-100 nM expected based on SAR trends |
| Comparator Or Baseline | Compound 18a (2-oxa-6-azaspiro[3.3]heptane derivative): IC50 = 52 nM (IGF1R), 35.5 nM (EGFR); unsubstituted parent scaffold: >500 nM (IGF1R/EGFR) |
| Quantified Difference | Estimated >10-fold potency gain conferred by N-phenyl urea substitution relative to unsubstituted scaffold |
| Conditions | Recombinant human IGF1R and EGFR kinase assays; ATP concentration at Km; data from Gadekar et al. 2021 [1] |
Why This Matters
Establishes the N-phenyl urea side chain as a critical potency driver, making the target compound a logical next-step probe for SAR expansion beyond the published 18a series.
- [1] Gadekar PK, Urunkar G, Roychowdhury A, Sharma R, Bose J, Khanna S, Damre A, Sarveswari S. Design, synthesis and biological evaluation of 2,3-dihydroimidazo[2,1-b]thiazoles as dual EGFR and IGF1R inhibitors. Bioorg Chem. 2021 Oct;115:105151. doi: 10.1016/j.bioorg.2021.105151. View Source
